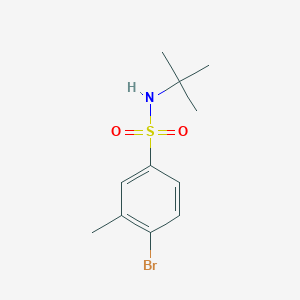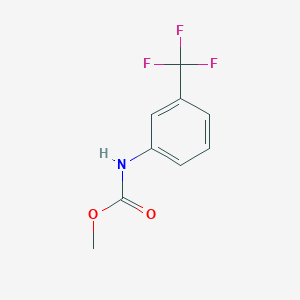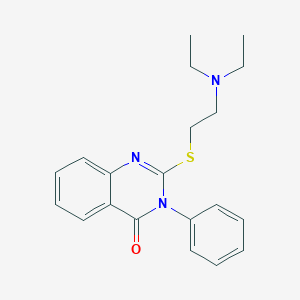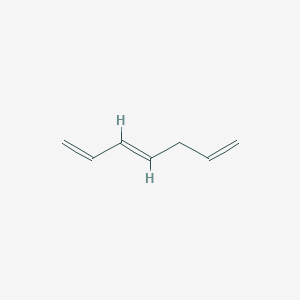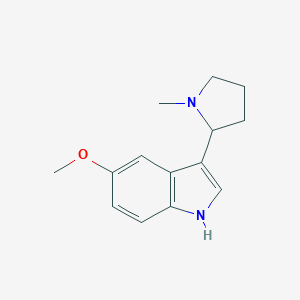
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 5-MeO-MiPT, is a synthetic chemical compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has gained popularity in recent years due to its unique properties and potential use in scientific research.
Mechanism Of Action
The mechanism of action of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood, but it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, changes in perception, and altered thought processes. In some cases, it can cause nausea and vomiting.
Advantages And Limitations For Lab Experiments
One advantage of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its potency, which allows for smaller doses to be used. Additionally, its unique properties make it a valuable tool for investigating the effects of psychedelic substances on the brain and behavior. However, one limitation is the potential for adverse effects, which must be carefully monitored in order to ensure the safety of study participants.
Future Directions
There are several potential future directions for research on 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential therapeutic use in treating mental health disorders such as depression and anxiety. Additionally, further investigation is needed to fully understand its mechanism of action and the effects it has on the brain and behavior. Finally, there is a need for more research on the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
In conclusion, 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is a synthetic chemical compound that has gained popularity in recent years due to its unique properties and potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
Synthesis Methods
The synthesis of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-methoxyindole-3-acetic acid with N-methylpyrrolidine and thionyl chloride. The resulting product is then treated with lithium aluminum hydride to reduce the carboxylic acid to an alcohol, followed by a final step of N-methylation with methyl iodide. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole has shown potential in scientific research in various fields, including neuroscience, pharmacology, and psychiatry. It has been used in studies to investigate the effects of psychedelic substances on the brain and behavior. Additionally, it has been studied for its potential therapeutic use in treating mental health disorders such as depression and anxiety.
properties
CAS RN |
19137-94-1 |
|---|---|
Product Name |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2O/c1-16-7-3-4-14(16)12-9-15-13-6-5-10(17-2)8-11(12)13/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
InChI Key |
NNCOKSDPKDOAOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
Canonical SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
synonyms |
3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole 3-MPMMeO-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



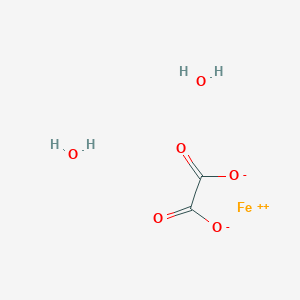
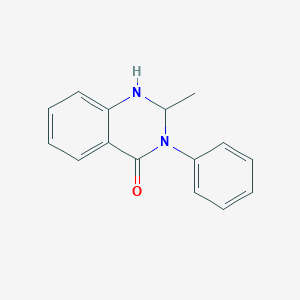
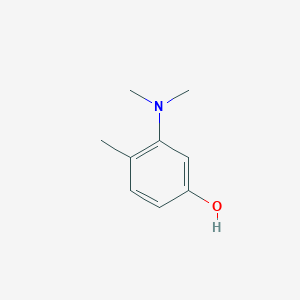
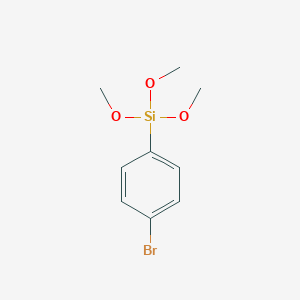
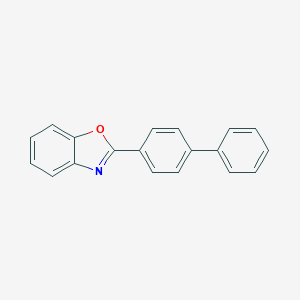
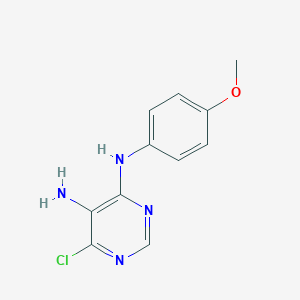
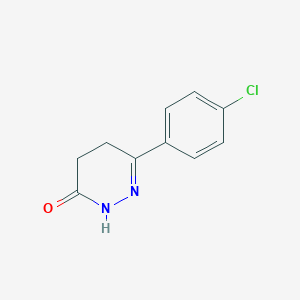
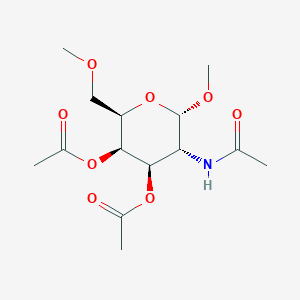
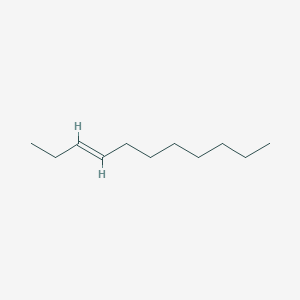
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
